

# molecular weight of 3'-TBDMS-Bz-rA Phosphoramidite

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Compound of Interest

Compound Name: 3'-TBDMS-Bz-rA Phosphoramidite

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An In-depth Technical Guide to 2'-TBDMS-Bz-rA Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the properties, synthesis applications, and experimental protocols for 2'-TBDMS-Bz-rA Phosphoramidite, a key reagent in the chemical synthesis of RNA oligonucleotides.

## **Core Properties**

2'-TBDMS-Bz-rA Phosphoramidite is a chemically modified adenosine building block designed for use in automated solid-phase RNA synthesis. The strategic placement of protecting groups allows for the controlled, sequential addition of nucleotides in the 3' to 5' direction.

- 5'-O-DMT (Dimethoxytrityl): An acid-labile group that protects the 5'-hydroxyl position. Its removal (detritylation) allows for the coupling of the next phosphoramidite in the sequence.
- N6-Bz (Benzoyl): A base-labile group that protects the exocyclic amine of the adenine base, preventing unwanted side reactions during synthesis.
- 2'-O-TBDMS (tert-butyldimethylsilyl): A bulky silyl ether group that protects the 2'-hydroxyl of
  the ribose sugar. This is a critical feature for RNA synthesis, as it prevents phosphoramidite
  reaction at this position and minimizes RNA strand degradation. It is removed post-synthesis
  using a fluoride reagent.







 3'-O-Phosphoramidite: The reactive group that, upon activation, couples with the free 5'hydroxyl of the growing oligonucleotide chain attached to the solid support.

Note on Nomenclature: The standard phosphoramidite for RNA synthesis features the TBDMS protecting group at the 2'-hydroxyl position to enable the conventional 3' to 5' synthesis direction. While the query specifies "3'-TBDMS," the widely used and commercially available reagent for this purpose is the 2'-TBDMS isomer. This guide pertains to the standard 2'-TBDMS-Bz-rA Phosphoramidite.

#### **Quantitative Data Summary**

The following table summarizes the key quantitative properties of 2'-TBDMS-Bz-rA Phosphoramidite.



Property	Value
Molecular Formula	C53H66N7O8PSi
Molecular Weight	988.19 g/mol
CAS Number	104992-55-4 (or 129451-75-8, supplier dependent)
Appearance	White to off-white powder
Purity (Typical)	≥97% (HPLC), ≥99% ( <sup>31</sup> P-NMR)
Solubility	Soluble in anhydrous acetonitrile
Storage Conditions	-20°C under an inert atmosphere (e.g., Argon or Nitrogen)
Coupling Time	~3 minutes (with BTT activator), ~6 minutes (with ETT activator)[1]
Deprotection (Base)	Ammonium hydroxide/ethanol (3:1) for 17 hours at 55°C or a mixture of aqueous ammonia and 8M ethanolic methylamine (1:1)[2][3]
Deprotection (Silyl)	Triethylamine tris(hydrofluoride) (TEA·3HF) in DMSO at 65°C for 2.5 hours or Tetrabutylammonium fluoride (TBAF) in THF for 24 hours at room temperature[1][3]

## **Experimental Protocols: Solid-Phase RNA Synthesis**

The following is a generalized protocol for the incorporation of 2'-TBDMS-Bz-rA Phosphoramidite into an RNA oligonucleotide using an automated solid-phase synthesizer.

## **Reagents and Materials**

- 2'-TBDMS-Bz-rA Phosphoramidite dissolved in anhydrous acetonitrile (e.g., 0.1 M).
- Solid support (e.g., Controlled Pore Glass CPG) with the initial nucleoside attached.



- Deblocking Solution: Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in dichloromethane.
- Activator: 0.25 M 5-Benzylthio-1H-tetrazole (BTT) or 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile.[1]
- Capping Solution A: Acetic anhydride in THF/Pyridine.
- Capping Solution B: N-Methylimidazole in THF.
- Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.
- Cleavage and Deprotection Reagents: See section 2.3.
- Anhydrous acetonitrile for washing steps.

#### **Synthesis Cycle**

The synthesis proceeds in a four-step cycle for each nucleotide addition, as illustrated in the workflow diagram below.

- Step 1: Detritylation (Deblocking)
  - The acid-labile 5'-DMT group is removed from the nucleoside bound to the solid support by treating it with the deblocking solution.
  - This exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.
  - The column is thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
- Step 2: Coupling
  - The 2'-TBDMS-Bz-rA Phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column.



- The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate.
- This activated monomer rapidly couples with the free 5'-hydroxyl group of the supportbound chain, forming a phosphite triester linkage.[4]
- Step 3: Capping
  - A small percentage of the 5'-hydroxyl groups may fail to react during the coupling step.
  - To prevent these unreacted chains from elongating in subsequent cycles (which would result in deletion mutations), they are permanently blocked.
  - This is achieved by acetylating the unreacted 5'-hydroxyl groups using the capping solutions.
- Step 4: Oxidation
  - The newly formed phosphite triester linkage is unstable and must be converted to a more stable pentavalent phosphotriester.
  - The oxidizing solution (iodine) is passed through the column, converting the phosphite triester to a phosphate triester.[4]

This four-step cycle is repeated for each nucleotide to be added to the sequence.

#### **Post-Synthesis Cleavage and Deprotection**

Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.

- Cleavage and Base Deprotection:
  - The solid support is treated with a basic solution, typically a mixture of ammonium hydroxide and ethanol (3:1 v/v) or a mixture of aqueous ammonia and ethanolic methylamine (AMA).[2][3]



- This step cleaves the succinyl linkage, releasing the oligonucleotide from the support, and also removes the benzoyl (Bz) protecting groups from the adenine bases and the cyanoethyl groups from the phosphate backbone.
- 2'-O-TBDMS Group Removal:
  - After cleavage and base deprotection, the RNA is dried down.
  - The TBDMS groups are removed by treating the oligonucleotide with a fluoride-containing reagent. A common and reliable method is using triethylamine tris(hydrofluoride)
     (TEA·3HF) in a solvent like DMSO, typically heated to 65°C for 2.5 hours.[1][5]
  - Alternatively, 1M tetrabutylammonium fluoride (TBAF) in THF can be used.[3]

Following these steps, the crude RNA oligonucleotide is purified, typically using HPLC or PAGE.

#### **Workflow Visualization**

The following diagram illustrates the cyclical nature of solid-phase RNA synthesis using phosphoramidite chemistry.



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Caption: Workflow of solid-phase RNA synthesis using phosphoramidite chemistry.



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